

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromocatechol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromocatechol**

Cat. No.: **B119925**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocatechol, a halogenated derivative of catechol, is a significant compound in various fields, including pharmaceutical and chemical research.^[1] Its unique chemical properties, stemming from the presence of a bromine atom and two hydroxyl groups on a benzene ring, make it a valuable intermediate in organic synthesis and a subject of study in toxicology.^{[2][3]} This technical guide provides a comprehensive overview of the physicochemical properties of **4-Bromocatechol**, supported by detailed experimental protocols and relevant pathway visualizations.

Chemical Identity and Physicochemical Properties

4-Bromocatechol, also known as 4-bromo-1,2-benzenediol, is a solid, typically appearing as a white to light yellow or grey powder.^{[2][4][5]} The presence of both a halogen and hydroxyl functional groups influences its chemical reactivity and physical characteristics.^[2]

Table 1: Chemical Identifiers for 4-Bromocatechol

Identifier	Value
IUPAC Name	4-bromobenzene-1,2-diol[6]
Synonyms	4-Bromo-1,2-benzenediol, 4-Bromopyrocatechol, p-Bromocatechol[2][7]
CAS Number	17345-77-6[1][4]
Molecular Formula	C ₆ H ₅ BrO ₂ [1][4]
Molecular Weight	189.01 g/mol [1][4]
InChI Key	AQVKHRQMAUJBBP-UHFFFAOYSA-N[4][8]
SMILES	C1(=C(C=C(C=C1)Br)O)O[8]

Table 2: Physicochemical Properties of 4-Bromocatechol

Property	Value
Melting Point	83 - 87 °C[1][4]
Boiling Point	280.5 °C (at 760 mmHg)[1][8]
Density	1.844 g/cm ³ [1][8]
pKa	8.84 (Predicted)[1][4]
Water Solubility	16.3 g/L[5][9]
Solubility in Organic Solvents	Soluble in DMSO, ethanol, and acetone.[1][4]
Vapor Pressure	0.00222 mmHg at 25°C[1][4]
Flash Point	123.5 °C[1]
Refractive Index	1.657[1][4]
Appearance	White to yellow to orange powder/crystal.[5]

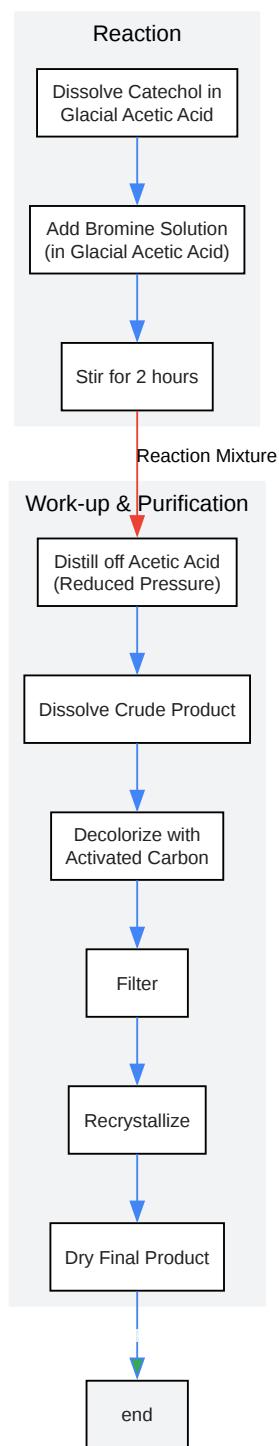
Experimental Protocols

Synthesis of 4-Bromocatechol

A common method for the synthesis of **4-Bromocatechol** involves the bromination of catechol.

[5]

Materials:


- Catechol
- Glacial Acetic Acid
- Bromine
- Solvent for recrystallization (e.g., a mixture of hexane and ethyl acetate)
- Activated Carbon
- Stirring apparatus
- Apparatus for distillation under reduced pressure
- Filtration apparatus

Procedure:

- Dissolve catechol in glacial acetic acid.[5]
- Cool the solution and slowly add a solution of bromine in glacial acetic acid dropwise with stirring.[5]
- Allow the reaction to proceed for approximately 2 hours.[7]
- Remove the acetic acid by distillation under reduced pressure.[5][7]
- Dissolve the resulting crude product in a suitable solvent.[5]
- Decolorize the solution using activated carbon.[5]
- Separate the activated carbon by filtration.[5]

- Purify the product by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to obtain the final product.[5][10]
- Dry the purified **4-Bromocatechol**.[5]

Synthesis Workflow for 4-Bromocatechol

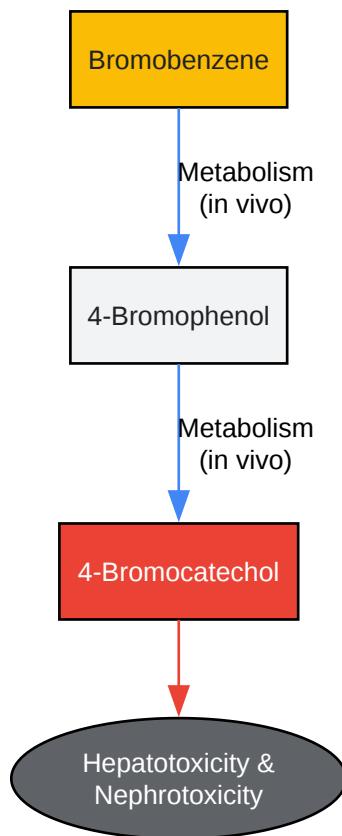
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-Bromocatechol**.

Characterization Protocols

Melting Point Determination: The melting point of the purified **4-Bromocatechol** can be determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.

Purity Analysis by Gas Chromatography (GC): The purity of **4-Bromocatechol** can be assessed using gas chromatography. A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The presence of a single major peak indicates a high degree of purity.


Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **4-Bromocatechol**. The ^1H NMR spectrum in deuterated methanol (CD_3OD) would show characteristic signals for the aromatic protons.[10]
- Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups, specifically the O-H stretching of the hydroxyl groups and the C-Br stretching.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of **4-Bromocatechol** will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks).[6]

Biological Relevance and Signaling Pathways

4-Bromocatechol is a known metabolite of bromobenzene.[3] The metabolism of bromobenzene in the liver can lead to the formation of 4-bromophenol, which is subsequently converted to **4-Bromocatechol**.[3] These metabolites have been investigated for their potential role in bromobenzene-induced hepatotoxicity and nephrotoxicity.[3][11]

Metabolic Pathway of Bromobenzene to 4-Bromocatechol

[Click to download full resolution via product page](#)

Caption: Metabolic activation of bromobenzene leading to **4-Bromocatechol**.

Safety and Handling

4-Bromocatechol is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#)

Precautions for Safe Handling:

- Handle in a well-ventilated place.[\[12\]](#)
- Wear suitable protective clothing, including gloves and eye/face protection.[\[4\]](#)[\[12\]](#)

- Avoid contact with skin and eyes.[4][12]
- Avoid the formation of dust and aerosols.[12]
- Wash hands thoroughly after handling.[13]

Conditions for Safe Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[1][4]
- The compound is sensitive to air and light.[4][8]
- Store away from incompatible materials such as oxidizing agents.[13]

Applications

4-Bromocatechol serves as a versatile building block in organic synthesis.[2] It is utilized in the pharmaceutical industry for the synthesis of various drugs and medications.[1] Additionally, it is employed in chemical research to study the properties and behavior of catechol derivatives and as a precursor in the synthesis of advanced materials.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 17345-77-6,4-BROMOCATECHOL | lookchem [lookchem.com]
- 2. CAS 17345-77-6: 4-Bromocatechol | CymitQuimica [cymitquimica.com]
- 3. The role of 4-bromophenol and 4-bromocatechol in bromobenzene covalent binding and toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]

- 6. 4-Bromocatechol | C₆H₅BrO₂ | CID 28487 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/28487)]
- 7. echemi.com [echemi.com]
- 8. 4-BROMOCATECHOL CAS#: 17345-77-6 [[m.chemicalbook.com](https://m.chemicalbook.com/17345-77-6.html)]
- 9. Human Metabolome Database: Showing metabocard for 4-Bromocatechol (HMDB0062396) [hmdb.ca]
- 10. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 11. 4-Bromophenol | C₆H₅BrO | CID 7808 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/7808)]
- 12. echemi.com [echemi.com]
- 13. 4-BROMOCATECHOL | CAS#:17345-77-6 | Chemsric [[chemsrc.com](https://www.chemsrc.com/Products/17345-77-6)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Bromocatechol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119925#physicochemical-properties-of-4-bromocatechol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com